Pyrazosulfuron

Descripción general

Descripción

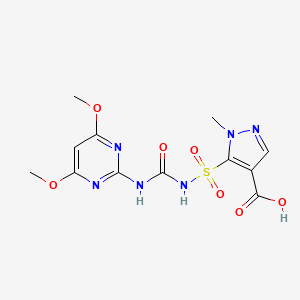

Pyrazosulfuron is a sulfonylurea herbicide developed for effective weed control in cereals and rice fields. It operates by inhibiting the plant enzyme acetolactate synthase (ALS), critical for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and ultimately plant death. Pyrazosulfuron's chemical designation reflects its active functional groups, including a pyrazole ring and a sulfonylurea bridge, which are essential for its herbicidal activity.

Synthesis Analysis

Pyrazosulfuron and its derivatives are synthesized through a series of steps involving the integration of a pyrazole ring with a sulfonylurea bridge. Notably, a novel method for creating pyrazole derivatives involves (n)Bu3P-catalyzed desulfonylative [3 + 2] cycloadditions of allylic carbonates with arylazosulfones, producing pyrazole derivatives efficiently under mild conditions (Qi Zhang et al., 2015).

Molecular Structure Analysis

Pyrazosulfuron's molecular structure is characterized by density functional theory (DFT) analysis, revealing its aromatic character and the electronic distribution within the molecule. This analysis shows the significance of the pyrazole and sulfonylurea groups in its activity as a herbicide (J. C. Monicka & C. James, 2014).

Chemical Reactions and Properties

The chemical behavior of Pyrazosulfuron in the environment, including its degradation and interaction with soil components, has been studied. It's noted that Pyrazosulfuron undergoes hydrolysis in aquatic solutions, indicating a pH-dependent degradation mechanism (Wei Zheng, S. Yates, & S. Papiernik, 2008).

Physical Properties Analysis

The physical properties of Pyrazosulfuron, including its solubility, stability, and persistence in environmental samples, have been extensively studied. For instance, research on its persistence in rice-field soil under Indian tropical conditions revealed that Pyrazosulfuron degrades rapidly, with microbial activity playing a significant role in its degradation (S. Singh, Rajvir Sharma, & Neera Singh, 2012).

Chemical Properties Analysis

The chemical properties of Pyrazosulfuron, including its binding affinity and interaction with other molecules, are crucial for understanding its mode of action. Spectroscopic methods have identified its binding affinity and site in human serum albumin, providing insights into its distribution and potential interactions within biological systems (Fei Ding et al., 2010).

Aplicaciones Científicas De Investigación

1. Weed Control in Rice Fields

- Application Summary : Pyrazosulfuron-ethyl is used in rice fields to manage a range of annual and perennial weeds . It’s applied as a pre-emergence or early post-emergence herbicide .

- Methods of Application : Pyrazosulfuron-ethyl is applied at a rate of 25 g/ha or 20 g a.i./ha in the rice fields. It’s also applied at 30 g ha-1 as post emergence .

- Results : Pyrazosulfuron-ethyl residues were found to be below the maximum residues levels (0.01 mg/kg) in the soil, rice grains, and straw . Half-life of pyrazosulfuron-ethyl in the soil of rice field was found to be 9.41 to 13.9 days . It did not cause any environmental hazards and can be safely applied in the rice fields for management of annual and perennial weeds .

2. Adaptation Mechanism and Tolerance of Rhodopseudomonas Palustris PSB-S

- Application Summary : Pyrazosulfuron-ethyl is known to be a long lasting herbicide in the agro-ecosystem and its residue is toxic to certain food crops and others organisms . A study was conducted to understand the molecular basis in pyrazosulfuron-ethyl tolerant organisms .

- Methods of Application : The study involved the use of two-dimensional gel electrophoresis and MALDI-TOF/TOF-MS to identify proteins that were differently expressed in the pyrazosulfuron-ethyl-treated PSB-S cells .

- Results : The study found that up-regulated proteins, including elongation factor G, cell division FtsZ, ATP synthase, and superoxide dismutase, and down-regulated proteins, including ALS III and ABC transporters, as well as some unknown proteins might play roles in R. palustris PSB-S adaptation to pyrazosulfuron-ethyl induced stresses .

3. Herbicide for Paddy Rice

- Application Summary : Pyrazosulfuron-ethyl is a new sulfonylurea herbicide for rice, being developed and launched in major rice producing countries . It demonstrated excellent herbicidal activity with both pre and post emergence applications .

- Methods of Application : The herbicide is applied in greenhouse studies .

- Results : The herbicide showed excellent control of E. crus-galli in China and other countries . It has little possibility of carry over problems, and no influence was observed on neighboring crops by volatility .

4. Transplanted Rice Based Cropping System

- Application Summary : Pyrazosulfuron-ethyl is used in transplanted rice based cropping system in Cauvery Delta Zone of Tamil Nadu . It’s used to control weed infestation, one of the major threats for low productivity of transplanted rice .

- Methods of Application : Pyrazosulfuron-ethyl 70% WDG is applied at 30 g ha-1 as post emergence .

- Results : Application of Pyrazosulfuron-ethyl 70% WDG @ 30 g ha-1 as post emergence controlled the weed menace in all stages of transplanted rice and also succeeding crop of blackgram in Cauvery Delta regions . Higher yield could be obtained under Pyrazosulfuron-ethyl 70% WDG @ 30 g ha-1 as post emergence applied plot .

5. Leaching in Sandy Loam Soil

- Application Summary : Pyrazosulfuron-ethyl is studied for its leaching behavior in sandy loam soil under natural conditions . This is important for understanding its environmental impact and potential for groundwater contamination.

- Methods of Application : The study involves the application of pyrazosulfuron-ethyl to sandy loam soil and monitoring its movement through the soil profile under natural rainfall conditions .

- Results : The study found that pyrazosulfuron-ethyl has a high mobility in sandy loam soil. The results are used to predict the risk of groundwater contamination and to improve its management in soil .

6. Biodegradation by Acinetobacter sp. CW17

- Application Summary : A strain of bacteria, Acinetobacter sp. CW17, was found to degrade pyrazosulfuron-ethyl . This is significant for understanding the environmental fate of pyrazosulfuron-ethyl and its potential impact on microbial communities.

- Methods of Application : The study involves the isolation of Acinetobacter sp. CW17 from contaminated soil and testing its ability to degrade pyrazosulfuron-ethyl in laboratory conditions .

- Results : The study found that Acinetobacter sp. CW17 can degrade pyrazosulfuron-ethyl, suggesting that this bacterium could play a role in the natural attenuation of this herbicide in the environment .

Safety And Hazards

Propiedades

IUPAC Name |

5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243564 | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazosulfuron | |

CAS RN |

98389-04-9 | |

| Record name | Pyrazosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/no-structure.png)

![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)